OAB-14 -

OAB-14

Catalog Number: EVT-1535325
CAS Number:
Molecular Formula: C32H46N4O2
Molecular Weight: 518.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
OAB-14 is a bexarotene derivative which improves Alzheimer's disease-related pathologies and cognitive impairments by increasing β-amyloid clearance in APP/PS1 mice.
Synthesis Analysis

The compound's design focuses on optimizing its interaction with biological targets involved in amyloid metabolism and neuroprotection. This includes enhancing its ability to cross the blood-brain barrier, an essential factor for any central nervous system-targeted therapy.

Molecular Structure Analysis

OAB-14's molecular structure is derived from bexarotene, featuring a retinoid-like backbone that facilitates its interaction with various cellular receptors. While specific structural data such as molecular formula or three-dimensional conformation are not detailed in the available literature, it is understood that the modifications made to bexarotene's structure are crucial for its enhanced activity against Alzheimer's disease-related pathologies.

The compound's effectiveness is linked to its ability to promote microglial phagocytosis of beta-amyloid plaques and increase the expression of insulin-degrading enzyme and neprilysin, both of which are vital for amyloid clearance .

Chemical Reactions Analysis

OAB-14 participates in several biochemical reactions that contribute to its therapeutic effects. Key reactions include:

  • Promotion of Microglial Phagocytosis: OAB-14 enhances the ability of microglia to engulf and degrade beta-amyloid aggregates.
  • Regulation of Enzyme Expression: The compound increases levels of insulin-degrading enzyme and neprilysin, which are involved in the degradation of beta-amyloid peptides.

These reactions collectively lead to decreased levels of beta-amyloid in the brain, mitigating associated neurotoxic effects and promoting neuronal health .

Mechanism of Action

The mechanism by which OAB-14 exerts its effects involves several interconnected processes:

Data from studies indicate that OAB-14 significantly improves cognitive deficits in mouse models after prolonged administration, suggesting a robust mechanism underpinning its therapeutic potential .

Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point or solubility are not extensively documented, general characteristics can be inferred based on similar compounds:

  • Solubility: Likely soluble in organic solvents due to its retinoid structure.
  • Stability: Expected to be stable under physiological conditions but may require further characterization for exact stability profiles.

The pharmacokinetic properties suggest good bioavailability given its design for central nervous system action. Toxicological studies have indicated that OAB-14 is well-tolerated at doses exceeding 4.0 g/kg in animal models, indicating a favorable safety profile .

Applications

OAB-14 shows promise primarily in scientific research related to Alzheimer's disease treatment. Its applications include:

  • Therapeutic Development: As a candidate for clinical trials aimed at treating Alzheimer's disease by enhancing amyloid clearance.
  • Research Tool: Utilized in preclinical studies to investigate mechanisms of neurodegeneration and potential interventions.

Given its unique mechanism involving both amyloid clearance and neuroprotection, OAB-14 represents a significant advancement in the search for effective Alzheimer’s therapies .

Introduction to OAB-14: Context and Significance in Neurodegenerative Research

Alzheimer’s Disease (AD) Pathogenesis and Current Therapeutic Challenges

Alzheimer’s disease affects over 55 million people globally, with projections nearing 139 million by 2050. This progressive neurodegeneration is characterized by:

  • Accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles
  • Mitochondrial dysfunction triggering oxidative stress and neuronal death
  • Chronic neuroinflammation mediated by microglial activation
  • Synaptic degeneration leading to cognitive decline [5] [8].

Existing FDA-approved drugs (cholinesterase inhibitors and memantine) offer only symptomatic relief without halting disease progression. Recent monoclonal antibodies (e.g., lecanemab) target Aβ plaques but face limitations including narrow therapeutic windows and modest efficacy. The high failure rate of AD drugs (99.6% between 2002-2012) underscores the need for multi-target approaches addressing both proteopathy and cellular dysfunction [8] [10].

Rationale for Retinoid X Receptor (RXR) Agonists in AD Treatment

Retinoid X Receptors (RXRs) function as master regulators of transcriptional networks governing:

  • Aβ clearance: RXR heterodimerization with LXR/PPARγ upregulates apolipoprotein E (APOE)-dependent Aβ phagocytosis
  • Metabolic homeostasis: Modulation of insulin-degrading enzyme (IDE) and mitochondrial biogenesis
  • Anti-inflammatory signaling: Suppression of NF-κB and NLRP3 inflammasome pathways [6] [10].

Bexarotene, an RXR agonist initially developed for lymphoma, demonstrated rapid Aβ clearance in AD mouse models but faced clinical limitations:

  • Hypertriglyceridemia and central hypothyroidism in humans
  • Poor blood-brain barrier (BBB) penetration at tolerable doses
  • Transient efficacy in AD clinical trials [2] [9].

Table 1: RXR Signaling Pathways Relevant to AD Pathogenesis

RXR HeterodimerBiological FunctionAD-Relevant Effects
RXR-PPARγLipid metabolism regulationMicroglial polarization to anti-inflammatory M2 state
RXR-LXRCholesterol effluxAPOE-mediated Aβ clearance
RXR-Nurr1Dopaminergic neuron maintenanceAnti-inflammatory gene transcription
RXR-FXRBile acid metabolismReduced oxidative stress in neurons [6] [7] [10]

OAB-14 as a Bexarotene Derivative: Structural and Functional Evolution

OAB-14 is a novel tetrahydronaphthalene derivative synthesized through strategic structural modifications of bexarotene:

  • Polar moiety incorporation: Addition of urea-terminated side chains enhances water solubility
  • Reduced lipophilicity: LogP reduction from 7.5 (bexarotene) to 5.2 improves pharmacokinetic profile
  • Molecular weight optimization: 518.73 g/mol (vs. 348.48 g/mol for bexarotene) maintains BBB permeability while reducing hepatotoxicity risk [4] [9].

Functionally, OAB-14 retains RXR agonism (EC₅₀ ~50nM) while acquiring PPARγ co-activation properties. Unlike bexarotene, it demonstrates:

  • 71% Aβ reduction in APP/PS1 mice at 1/10 the dosage of bexarotene
  • No significant liver enzyme elevation or lipid abnormalities in chronic toxicity studies
  • Activation of SIRT3-dependent mitochondrial rescue pathways independent of RXR [1] [3] [4].

Table 2: Structural and Functional Comparison: Bexarotene vs. OAB-14

PropertyBexaroteneOAB-14Functional Impact
Molecular Weight348.48 g/mol518.73 g/molEnhanced target specificity
logP7.55.2Reduced hepatotoxicity
RXRα EC₅₀25 nM48 nMComparable target engagement
PPARγ ActivityNoneModerate agonistEnhanced anti-inflammatory effects
Aβ Clearance (15d)~40% reduction~71% reductionSuperior efficacy [2] [4] [9]

Properties

Product Name

OAB-14

IUPAC Name

4-(3-(2-Aminoethyl)ureido)-N-(1,1,4,4,5,5,8,8-octamethyl-1,2,3,4,5,6,7,8-octahydroanthracen-9-yl)benzamide

Molecular Formula

C32H46N4O2

Molecular Weight

518.75

InChI

InChI=1S/C32H46N4O2/c1-29(2)13-15-31(5,6)24-22(29)19-23-25(32(7,8)16-14-30(23,3)4)26(24)36-27(37)20-9-11-21(12-10-20)35-28(38)34-18-17-33/h9-12,19H,13-18,33H2,1-8H3,(H,36,37)(H2,34,35,38)

InChI Key

LWZSVUPSOLLTIN-UHFFFAOYSA-N

SMILES

O=C(NC1=C2C(C)(C)CCC(C)(C)C2=CC3=C1C(C)(C)CCC3(C)C)C4=CC=C(NC(NCCN)=O)C=C4

Solubility

Soluble in DMSO

Synonyms

OAB14; OAB 14; OAB-14

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.